![molecular formula C18H13ClN4 B3043342 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile CAS No. 849066-22-4](/img/structure/B3043342.png)
2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile
Overview
Description
The compound “2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile” is a derivative of 5-Amino-3-methyl-1-phenylpyrazole . It is known to react with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Synthesis Analysis
The synthesis of this compound involves a one-pot, three-component reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1 H -pyrazole-4-carbaldehyde and ammonium acetate . This reaction yields 2-(5-chloro-3-methyl-1-phenyl-1 H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in good yield .Molecular Structure Analysis
The molecular structure of the compound can be characterized by elemental analysis, 1 H-NMR, 13 C-NMR and UV-Visible spectral data . The compound is a derivative of 5-Amino-3-methyl-1-phenylpyrazole .Chemical Reactions Analysis
The compound is known to react with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be characterized by elemental analysis, 1 H-NMR, 13 C-NMR and UV-Visible spectral data .Scientific Research Applications
Antimicrobial Activities
A significant application of 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile derivatives is in the field of antimicrobial activities. A study conducted by Al‐Azmi & Mahmoud (2020) synthesized and characterized novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, which were evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020). Similarly, Rai et al. (2009) synthesized a series of novel oxadiazoles derived from 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl) and found significant antibacterial activity in some of the compounds (Rai et al., 2009).
Synthesis of Heterocyclic Compounds
Another important application is in the synthesis of various heterocyclic compounds. Haider et al. (2005) reported the conversion of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel chloronitrile compounds, demonstrating the versatility of this chemical in synthesizing heterocyclic structures (Haider et al., 2005). Furthermore, Elnagdi et al. (1981) explored reactions with heterocyclic amidines, highlighting the use of similar compounds in the synthesis of new pyrazolo[1,5-c]-1,2,4-triazines, pyrazolo[1,5-a]-1,3,5-triazines, and pyrazolo[1,5-a]pyrimidines (Elnagdi et al., 1981).
Structure Analysis and Characterization
The molecule has also been used in structural analysis and characterization studies. Portilla et al. (2007) described the hydrogen-bonded sheets in derivatives of this compound, providing insights into their molecular-electronic structures (Portilla et al., 2007).
Potential in Cancer Treatment
Research by Jing et al. (2012) into 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, related to the structure of the compound , indicates potential applications in cancer treatment. These compounds were tested for antitumor activity against various cancer cells (Jing et al., 2012).
Antimicrobial Activity of Schiff Bases
Asiri & Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and evaluated their antimicrobial activities. These compounds showed moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).
Future Directions
The compound shows interesting photochromic behavior in the crystalline and solution phase . This property lets us study them as nominees in the exploration for intelligent photochromic materials . Furthermore, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c1-13-16(12-21-17-10-6-5-7-14(17)11-20)18(19)23(22-13)15-8-3-2-4-9-15/h2-10,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBKEHJHEHPUDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=CC=C2C#N)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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